2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[(2,2-dimethylpyrrolidin-3-yl)-methylamino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2)8(4-5-10-9)11(3)6-7-12;;/h8,10,12H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHCOLJNQWKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)N(C)CCO)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride is a compound with significant potential in pharmacological applications. Its structural characteristics suggest it may exhibit various biological activities, including antimicrobial, neuroprotective, and possibly psychoactive effects. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 227.15 g/mol. It possesses a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various pharmaceutical agents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance, research has shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound demonstrated significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 75 |
| Staphylococcus epidermidis | 0.25 | 0.30 | 70 |
Neuroprotective Effects
The compound has been studied for its neuroprotective potential. In vitro studies indicate that it may inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This activity is attributed to its ability to modulate neurotransmitter systems and reduce inflammatory responses in neuronal cells.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated several derivatives of pyrrolidine-based compounds for their antimicrobial efficacy against a panel of bacterial strains. The study found that certain modifications to the pyrrolidine structure significantly enhanced antimicrobial potency, suggesting that similar modifications could be applied to this compound for improved activity .
- Neuroprotection in Cell Models : In a cell culture model simulating oxidative stress, the compound exhibited protective effects against cell death induced by hydrogen peroxide exposure. The results indicated a reduction in markers of apoptosis and inflammation, supporting its potential use in neurodegenerative disease therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Diisopropylamino)ethanol Hydrochloride
Structure: Contains a branched diisopropylamino group attached to ethanol, forming a monohydrochloride salt. Key Differences:
- Substituent Bulk : The diisopropyl groups introduce greater steric hindrance compared to the 2,2-dimethylpyrrolidine in the target compound. This may reduce binding affinity to biological targets requiring precise spatial interactions.
- Solubility: The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than the monohydrochloride form of 2-(diisopropylamino)ethanol, enhancing bioavailability .
{[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine Dihydrochloride
Structure : Combines a pyrrolidine ring with a thiazole heterocycle and a methylamine group.
Key Differences :
- Functional Groups: The ethanol moiety in the target compound provides hydrogen-bonding capacity, which is absent in the thiazole derivative. This may affect membrane permeability or target engagement .
Alkoxy Ethanol Homologs (e.g., 2-(1-Undecyloxy)-1-ethanol)
Structure: Linear alkoxy chains (C7–C13) attached to ethanol. Key Differences:
- Hydrophobicity: The target compound’s pyrrolidine and ethanol groups confer moderate hydrophilicity, whereas long alkoxy chains (e.g., C11OEtOH) are highly lipophilic, favoring membrane penetration in nematicidal applications .
- Mechanism: Alkoxy ethanols act as surfactants or disrupt nematode cuticles, while the target compound’s amine groups may interact with neurotransmitter receptors (e.g., acetylcholine-like activity) .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Salt Form | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyrrolidine + ethanol | 2,2-Dimethyl, methylamino | Dihydrochloride | CNS drugs, ion channel modulators |
| 2-(Diisopropylamino)ethanol hydrochloride | Ethanol + aliphatic amine | Diisopropylamino | Hydrochloride | Solvents, chemical synthesis |
| C11OEtOH | Ethanol + alkoxy chain | 1-Undecyloxy | None | Nematicides, agrochemicals |
| Thiazole-pyrrolidine derivative | Thiazole + pyrrolidine | Methylamine | Dihydrochloride | Antimicrobials, enzyme inhibitors |
Research Findings and Inferences
- Pyrrolidine vs.
- Salt Form Advantages: The dihydrochloride salt enhances solubility, critical for injectable formulations or topical delivery, unlike neutral alkoxy ethanols used in nematicides .
- Biological Activity: While alkoxy ethanols (e.g., C11OEtOH) excel in nematicidal activity via physical disruption, the target compound’s amine groups suggest neuromodulatory or receptor-targeted mechanisms .
Preparation Methods
Hydrogenation of 2-Methylpyrroline
A key step in preparing the pyrrolidine ring involves catalytic hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine derivatives, which can be further elaborated to 2,2-dimethyl analogs.
- Catalysts: Platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are preferred for their efficiency and selectivity.
- Solvents: Alcohol mixtures, particularly ethanol and methanol in ratios of approximately 2:1 to 3:1 (v/v), provide optimal reaction media.
- Conditions: The hydrogenation is typically performed at ambient temperature under hydrogen atmosphere, followed by filtration to remove catalyst residues.
- Optical Purity: The process can yield enantiomerically enriched products with optical purity exceeding 50% ee.
This method is advantageous due to its scalability, safety, and cost-effectiveness using commercially available 2-methylpyrroline as starting material.
Alkylation and Functional Group Transformations
Subsequent steps involve alkylation reactions to introduce methylamino groups and hydroxyl functionalities:
- Base-Mediated Alkylation: Using strong bases such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) enables nucleophilic substitution reactions.
- Electrophiles: Alkyl chlorides or other alkylating agents are added dropwise at low temperatures (-15°C to 0°C) to control reaction rates and selectivity.
- Work-up: Organic extraction with solvents such as ethyl acetate or hexane, followed by washing with brine (e.g., 25% NaCl solution), drying, and concentration yields purified intermediates.
Salt Formation and Purification
The final compound is isolated as a dihydrochloride salt to improve stability and solubility:
- Salt Formation: Treatment with hydrochloric acid in ethanol or aqueous media precipitates the dihydrochloride salt.
- Isolation: Cooling and filtration yield the crystalline salt.
- Purity: Analytical methods such as LC-MS/MS and HPLC confirm the compound's identity and purity, with stability data indicating 100% intact compound in gastrointestinal simulations after oral dosing.
Summary Table of Key Preparation Steps
Additional Research Findings
- The use of platinum catalysts in hydrogenation steps ensures high selectivity and minimal side reactions.
- DMF is preferred for alkylation due to its high polarity and ability to stabilize charged intermediates.
- Reaction monitoring by chromatographic techniques (HPLC, LC-MS) is essential for ensuring product purity.
- The dihydrochloride salt form enhances compound stability and bioavailability in pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and salt formation. For example, analogous pyrrolidine derivatives are synthesized via alkylation of the pyrrolidine core followed by hydrochlorination . Key variables include:
- Temperature : Optimal ranges between 60–80°C to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity.
- Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency.
- Purification : Recrystallization or column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) ensures >95% purity.
- Data Table :
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation | 2,2-Dimethylpyrrolidine, methyl iodide | 70°C, DMF, 12h | 65–75 | 90 |
| Hydrochlorination | HCl (gas) in EtOH | RT, 2h | 85–90 | 95 |
Q. How can structural analogs of this compound inform SAR studies for receptor targeting?
- Methodological Answer : Analogs with modified pyrrolidine rings (e.g., piperidine substitutions) or varied alkylamino chains are compared using:
- Computational docking (AutoDock Vina) to predict binding affinities.
- In vitro assays (e.g., radioligand binding) to validate target engagement .
| Compound | Substitution | Target Affinity (Ki, nM) |
|---|---|---|
| Target compound | 2,2-Dimethylpyrrolidine | 12.3 ± 1.5 |
| Analog A | Piperidine ring | 45.6 ± 3.2 |
| Analog B | Benzyl group | 8.9 ± 0.7 |
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacological data (e.g., variable IC₅₀ values) across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility checks : Validate protocols using reference standards (e.g., EP/JP pharmacopeias) .
- Impurity profiling : HPLC-MS to identify byproducts (e.g., unreacted intermediates) affecting bioactivity .
- Meta-analysis : Pool data from ≥5 independent studies to assess statistical outliers .
Q. What advanced spectroscopic techniques are critical for characterizing stereochemical purity?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers .
- NMR NOESY : Confirm spatial proximity of methyl groups on the pyrrolidine ring .
- X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for public validation) .
Q. How can computational modeling optimize experimental design for target engagement studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (GROMACS) under physiological conditions (310K, 1 atm) .
- Free Energy Perturbation (FEP) : Predict ΔΔG for analog modifications to prioritize synthesis .
| Metric | Target Compound | Analog B |
|---|---|---|
| Binding Energy (kcal/mol) | -9.2 | -11.5 |
| H-bonds | 3 | 4 |
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time FTIR monitoring of reaction progression .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation) via response surface methodology .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
